What is the CAS registry number for 8-Iodoimidazo[1,5-a]pyridine
What is the CAS registry number for 8-Iodoimidazo[1,5-a]pyridine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 8-Iodoimidazo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1][2] The introduction of an iodine atom at the 8-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block for the synthesis of novel drug candidates and functional materials. This guide will cover the core aspects of this compound, including its chemical identity, proposed synthetic routes, and potential applications, with a focus on the underlying scientific principles.
Chemical Identity and Physicochemical Properties
As of the date of this publication, a specific CAS Registry Number for 8-Iodoimidazo[1,5-a]pyridine has not been assigned in publicly accessible chemical databases. The CAS Registry, curated by the Chemical Abstracts Service (CAS), assigns these unique numerical identifiers to every-known chemical substance.[3] The absence of a CAS number suggests that 8-Iodoimidazo[1,5-a]pyridine may be a novel compound that has not yet been synthesized or reported in the scientific literature.
The fundamental properties of 8-Iodoimidazo[1,5-a]pyridine can be predicted based on its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | Calculated |
| Molecular Weight | 244.04 g/mol | Calculated |
| IUPAC Name | 8-iodoimidazo[1,5-a]pyridine | Nomenclature |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | Analogy to similar compounds |
Proposed Synthesis of 8-Iodoimidazo[1,5-a]pyridine
The synthesis of 8-Iodoimidazo[1,5-a]pyridine is not explicitly described in the current literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of the imidazo[1,5-a]pyridine core and the introduction of substituents at the 8-position. A feasible approach involves a multi-step synthesis starting from a pre-functionalized pyridine derivative.
A similar strategy has been successfully employed for the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine, which starts from a substituted 2-aminomethylpyridine.[4][5] Adapting this methodology, a proposed synthesis for the 8-iodo analogue is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 8-Iodoimidazo[1,5-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Aminomethyl)-3-iodopyridine
This intermediate can be prepared from 2-amino-3-iodopyridine. A common method involves the Sandmeyer reaction on 2,3-diaminopyridine to introduce the iodo group, followed by conversion of the 2-amino group to a nitrile, and subsequent reduction to the aminomethyl group. Alternatively, a more direct route starting from a commercially available 2-methyl-3-iodopyridine could involve radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent.
Step 2: Formylation of 2-(Aminomethyl)-3-iodopyridine
The resulting 2-(aminomethyl)-3-iodopyridine is then formylated. This can be achieved by reacting the amine with a suitable formylating agent, such as ethyl formate, in a suitable solvent like ethanol under reflux. The causality behind this step is to introduce the necessary carbon atom that will form part of the imidazole ring.
Step 3: Cyclization to form 8-Iodoimidazo[1,5-a]pyridine
The final step is the cyclization of the N-(3-Iodo-2-pyridinylmethyl)formamide intermediate. This is typically achieved under dehydrating conditions. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used to promote this type of cyclization.[1] The reaction likely proceeds via an intramolecular electrophilic attack of the formyl carbon onto the pyridine nitrogen, followed by dehydration to yield the aromatic imidazo[1,5-a]pyridine ring system.
Potential Applications in Drug Discovery and Organic Synthesis
The imidazo[1,5-a]pyridine scaffold is a key component in a variety of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, anti-cancer, and anti-tumor effects.[6][7] The introduction of an iodine atom at the 8-position significantly enhances the synthetic utility of this scaffold, primarily by enabling its use in transition-metal-catalyzed cross-coupling reactions.
Intermediate for Novel Drug Candidates
The carbon-iodine bond at the 8-position is a prime site for modification using well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, alkynyl, and amino groups), facilitating the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Caption: Potential cross-coupling reactions of 8-Iodoimidazo[1,5-a]pyridine.
Probe for Biological Studies
The iodine atom can also be used for the introduction of radiolabels (e.g., ¹²⁵I or ¹²³I), which would enable the use of 8-Iodoimidazo[1,5-a]pyridine derivatives as radiotracers in imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to investigate the in vivo distribution and target engagement of these compounds.
Conclusion and Future Perspectives
While 8-Iodoimidazo[1,5-a]pyridine remains a hypothetical compound without a registered CAS number, its potential as a versatile building block in medicinal chemistry and organic synthesis is significant. The proposed synthetic route, based on established chemical transformations, provides a clear path for its future synthesis. The strategic placement of the iodine atom opens up a multitude of possibilities for the creation of novel and diverse libraries of imidazo[1,5-a]pyridine derivatives.
Future research should focus on the successful synthesis and characterization of 8-Iodoimidazo[1,5-a]pyridine. Following its synthesis, a thorough investigation of its reactivity in various cross-coupling reactions would be of great value to the scientific community. Furthermore, the exploration of the biological activities of its derivatives could lead to the discovery of new therapeutic agents.
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